4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one
Description
4-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one is a synthetic small molecule featuring a chromen-2-one (coumarin) core substituted at position 4 with a piperazine-linked 4-methoxyphenyl group and at position 6 with an isopropyl moiety. The chromen-2-one scaffold is notable for its bioactivity in medicinal chemistry, while the piperazine-aryl substitution enhances binding affinity to receptors such as serotonin and dopamine transporters . The isopropyl group at position 6 increases lipophilicity, which may influence membrane permeability and pharmacokinetics .
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-6-propan-2-ylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-17(2)18-4-9-23-22(14-18)19(15-24(27)29-23)16-25-10-12-26(13-11-25)20-5-7-21(28-3)8-6-20/h4-9,14-15,17H,10-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZGZBASSLYXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of 4-methoxyphenylpiperazine with a suitable electrophile, such as a halomethyl derivative of the chromen-2-one core.
Final Coupling: The final step involves the coupling of the piperazine derivative with the chromen-2-one core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations would include the selection of solvents, catalysts, and purification methods to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chromen-2-one core, potentially converting it to a dihydro derivative.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typical for nucleophilic aromatic substitution.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydro derivatives of the chromen-2-one core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one has shown promise in preliminary studies as a potential therapeutic agent
Medicine
In medicine, this compound is being investigated for its potential use as an antidepressant and antipsychotic agent. Its ability to modulate neurotransmitter systems in the brain makes it a candidate for further drug development.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications. Its versatile chemical structure allows for the creation of derivatives with tailored properties for specific industrial needs.
Mechanism of Action
The mechanism of action of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets in the body. It is believed to exert its effects primarily through modulation of neurotransmitter receptors, such as serotonin and dopamine receptors. This modulation can alter neurotransmitter levels and activity, leading to changes in mood, cognition, and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of the target compound, focusing on structural variations and their implications:
Key Findings:
Substituent Effects on Solubility :
- Polar groups (e.g., hydroxy in ) improve aqueous solubility, whereas chloro () and methyl () substituents reduce it.
- The 4-methoxy group in the target compound offers a balance between hydrophilicity and lipophilicity.
Synthetic Approaches :
- Piperazine-linked analogs are typically synthesized via nucleophilic substitution or coupling reactions. For example, ’s compound was crystallized from ethyl acetate (EtOAc), yielding a white solid with confirmed purity via NMR and HRMS .
Pharmacological Hypotheses :
- The isopropyl group in the target compound and ’s analog may enhance blood-brain barrier penetration due to increased lipophilicity .
- Chlorinated derivatives () could exhibit stronger receptor binding due to electron-withdrawing effects but may face metabolic instability.
Spectroscopic Characterization :
- ¹H NMR data for similar compounds (e.g., ) show piperazine proton signals at δ 2.5–3.5 ppm and aromatic protons at δ 6.5–8.0 ppm, consistent with the target’s expected spectral profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
